![molecular formula C10H10N2O5 B14513454 N-[(4-Nitrophenyl)acetyl]glycine CAS No. 63257-00-1](/img/structure/B14513454.png)
N-[(4-Nitrophenyl)acetyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Nitrophenyl)acetyl]glycine is an organic compound that features a nitrophenyl group attached to an acetylated glycine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)acetyl]glycine typically involves the reaction of 4-nitrophenylacetic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Nitrophenyl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Nitrophenyl)acetyl]glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-Nitrophenyl)acetyl]glycine involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate for enzymes like N-acetyl-β-D-glucosaminidase, where it undergoes hydrolysis to release 4-nitrophenol, which can be detected spectrophotometrically . The molecular pathways involved include the formation of enzyme-substrate complexes and subsequent catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-Nitrophenyl)acetyl]alanine: Similar structure but with alanine instead of glycine.
N-[(4-Nitrophenyl)acetyl]serine: Similar structure but with serine instead of glycine.
N-[(4-Nitrophenyl)acetyl]valine: Similar structure but with valine instead of glycine.
Uniqueness
N-[(4-Nitrophenyl)acetyl]glycine is unique due to its specific combination of a nitrophenyl group and glycine, which imparts distinct chemical properties and reactivity. Its small size and simple structure make it an ideal model compound for studying various biochemical and chemical processes.
Eigenschaften
CAS-Nummer |
63257-00-1 |
|---|---|
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
2-[[2-(4-nitrophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-6-10(14)15)5-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |
InChI-Schlüssel |
UNAKBXLORIDRPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


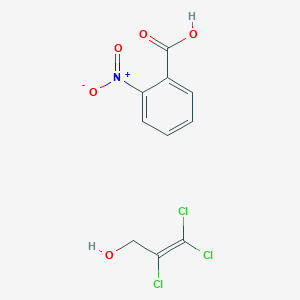

![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)



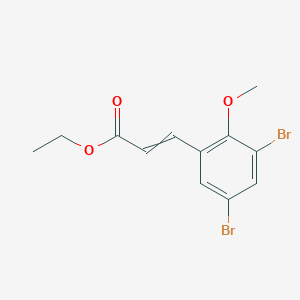
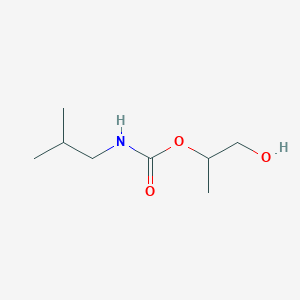
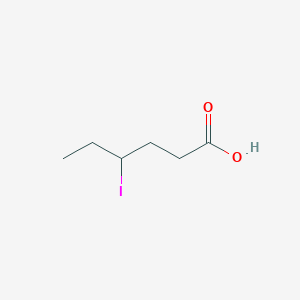
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
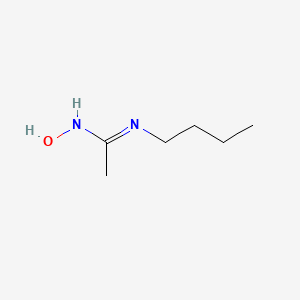
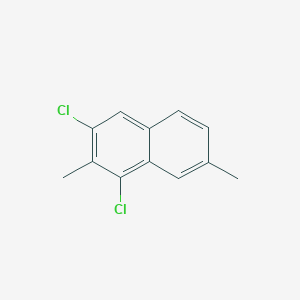
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
